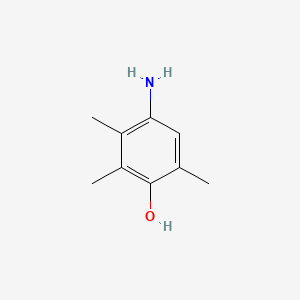

4-Amino-2,3,6-trimethylphenol

Übersicht

Beschreibung

4-Amino-2,3,6-trimethylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an amino group and three methyl groups attached to the benzene ring

Wirkmechanismus

Target of Action

The primary target of 4-Amino-2,3,6-trimethylphenol is the oxidation process, specifically the aerobic oxidation . This compound interacts with catalysts, such as homogenized copper catalysts, to facilitate the oxidation process .

Mode of Action

This compound undergoes an oxidation process, which is facilitated by catalysts. The compound interacts with these catalysts, leading to changes in its structure and properties . The oxidation of this compound can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ), which are important intermediates of vitamin E .

Biochemical Pathways

The oxidation of this compound leads to the production of TMQ and TMHQ, which are key intermediates in the synthesis of vitamin E . These intermediates play a crucial role in various biochemical pathways, particularly those related to the synthesis of vitamin E .

Result of Action

The oxidation of this compound results in the production of TMQ and TMHQ . These compounds are important intermediates in the synthesis of vitamin E, a vital nutrient that has antioxidant properties and plays a crucial role in various biological processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of oxygen is necessary for the aerobic oxidation process . Additionally, the use of catalysts can enhance the efficiency of the oxidation process .

Biochemische Analyse

Biochemical Properties

4-Amino-2,3,6-trimethylphenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins it interacts with.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its function. These interactions can lead to changes in enzyme activity, protein conformation, and ultimately, gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, which may alter its initial effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. The compound’s role in oxidative stress responses and energy metabolism is particularly noteworthy, as it can impact the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to bind to transporters and proteins is crucial for its effective distribution and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. The localization of this compound is essential for its interaction with target biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-2,3,6-trimethylphenol can be synthesized through several methods. One common approach involves the reaction of diethyl ketone with 1-amino-vinyl methyl ketone in the presence of bases at temperatures ranging from 50°C to 200°C . Another method involves the oxidation of 2,3,6-trimethylphenol using hydrogen peroxide and Lewis acidic trifloaluminate ionic liquids as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metacetone and 1-amino-vinyl methyl ketone, followed by oxidation processes to achieve the desired compound . The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,3,6-trimethylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and trifloaluminate ionic liquids are commonly used as oxidizing agents.

Substitution: Various electrophiles can be used to introduce different substituents onto the benzene ring.

Major Products

Oxidation: The major products include 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone.

Substitution: The products depend on the nature of the electrophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,3,6-trimethylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,6-Trimethylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

4-(2-Hydroxy-3-((3-(2-methoxyphenoxy)propyl)amino)propoxy)-2,3,6-trimethylphenol: A more complex derivative with additional functional groups.

Uniqueness

4-Amino-2,3,6-trimethylphenol is unique due to the presence of both an amino group and three methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Biologische Aktivität

4-Amino-2,3,6-trimethylphenol, also known as 4-amino-2,3,5-trimethylphenol, is an organic compound belonging to the class of aminophenols. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with enzymes and other biomolecules. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H15NO. It features a phenolic ring substituted with three methyl groups at the 2, 3, and 6 positions and an amino group at the para position relative to the hydroxyl group. This unique arrangement contributes to its chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This interaction is crucial for the compound's potential therapeutic effects.

- Redox Reactions : The phenolic hydroxyl group participates in redox reactions, which can lead to antioxidant effects by scavenging free radicals. Such properties are essential for mitigating oxidative stress in biological systems.

- Substitution Reactions : The compound can undergo various chemical reactions such as oxidation and reduction, which may yield biologically active derivatives.

Antioxidant Properties

This compound has demonstrated notable antioxidant properties. It acts as a free radical scavenger, which is significant in preventing cellular damage associated with oxidative stress. Studies indicate that compounds with similar structures often exhibit antioxidant activity due to their ability to donate electrons or hydrogen atoms.

Potential Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound:

- Drug Development : As a precursor in drug synthesis, it may play a role in developing new pharmaceuticals targeting various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways through its interactions with specific receptors .

Data Table: Comparison of Biological Activities

Case Studies

- Antioxidant Efficacy Study : A study evaluated the antioxidant capacity of various trimethylphenol derivatives including this compound. Results indicated significant free radical scavenging activity compared to control groups. The mechanism was linked to the phenolic hydroxyl group facilitating electron donation.

- Therapeutic Potential Assessment : Research focused on the anti-inflammatory effects of this compound in animal models showed promising results in reducing inflammation markers. The compound's interaction with specific inflammatory mediators was highlighted as a key factor in its efficacy .

Eigenschaften

IUPAC Name |

4-amino-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIFWVTUTMBIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939242 | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17959-06-7 | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017959067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,3,6-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36C35R7BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.